molecular formula C11H16 B13809894 Cyclopentane, 1-(1-butynyl)-2-ethenyl-, (1R,2R)-(9CI)

Cyclopentane, 1-(1-butynyl)-2-ethenyl-, (1R,2R)-(9CI)

Cat. No.: B13809894
M. Wt: 148.24 g/mol
InChI Key: SYHIPYXOIMMUJZ-WDEREUQCSA-N
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Description

Cyclopentane, 1-(1-butynyl)-2-ethenyl-, (1R,2R)-(9CI) is an organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with a butynyl group and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentane, 1-(1-butynyl)-2-ethenyl-, (1R,2R)-(9CI) typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentane, which is then subjected to a series of reactions to introduce the butynyl and ethenyl groups.

    Reaction Conditions: The introduction of the butynyl group can be achieved through a coupling reaction using a suitable alkyne and a catalyst such as palladium. The ethenyl group can be introduced via a similar coupling reaction or through a substitution reaction.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of Cyclopentane, 1-(1-butynyl)-2-ethenyl-, (1R,2R)-(9CI) may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems for purification and quality control ensures that the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Cyclopentane, 1-(1-butynyl)-2-ethenyl-, (1R,2R)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the alkyne and alkene groups to alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenyl or butynyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated alkanes.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

Cyclopentane, 1-(1-butynyl)-2-ethenyl-, (1R,2R)-(9CI) has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

    Medicinal Chemistry: Researchers are exploring its potential as a precursor for the synthesis of biologically active compounds.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.

Mechanism of Action

The mechanism by which Cyclopentane, 1-(1-butynyl)-2-ethenyl-, (1R,2R)-(9CI) exerts its effects depends on the specific reaction or application. In catalytic processes, the compound may act as a ligand, coordinating with metal centers to facilitate the catalytic cycle. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane, 1-(1-butynyl)-2-methyl-: Similar structure but with a methyl group instead of an ethenyl group.

    Cyclopentane, 1-(1-butynyl)-2-propyl-: Similar structure but with a propyl group instead of an ethenyl group.

Uniqueness

Cyclopentane, 1-(1-butynyl)-2-ethenyl-, (1R,2R)-(9CI) is unique due to the presence of both an alkyne and an alkene group on the cyclopentane ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds with only one type of unsaturation.

Properties

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

(1R,2R)-1-but-1-ynyl-2-ethenylcyclopentane

InChI

InChI=1S/C11H16/c1-3-5-7-11-9-6-8-10(11)4-2/h4,10-11H,2-3,6,8-9H2,1H3/t10-,11+/m0/s1

InChI Key

SYHIPYXOIMMUJZ-WDEREUQCSA-N

Isomeric SMILES

CCC#C[C@@H]1CCC[C@@H]1C=C

Canonical SMILES

CCC#CC1CCCC1C=C

Origin of Product

United States

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